molecular formula C19H32O2 B1607190 Nerolidyl isobutyrate CAS No. 2639-68-1

Nerolidyl isobutyrate

Cat. No.: B1607190
CAS No.: 2639-68-1
M. Wt: 292.5 g/mol
InChI Key: TXLYSYOKEBFFAC-GHRIWEEISA-N
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Description

Nerolidyl isobutyrate is a volatile organic compound identified in the essential oils and extracts of several aromatic and medicinal plants. Its study is primarily situated within the broader investigation of plant secondary metabolites and their ecological and potential therapeutic roles.

This compound is classified as a sesquiterpenoid ester. google.com Terpenoids are a large and diverse class of naturally occurring organic chemicals derived from five-carbon isoprene (B109036) units. wikipedia.org Sesquiterpenoids, specifically, are composed of three isoprene units, resulting in a 15-carbon skeleton.

The structure of this compound is derived from the sesquiterpene alcohol, nerolidol (B1678203), which undergoes esterification with isobutyric acid. The biosynthesis of nerolidol, the alcohol precursor, originates from farnesyl pyrophosphate (FPP), a central intermediate in the terpenoid biosynthesis pathway. nih.gov The final step in the formation of this compound is catalyzed by an enzyme, likely an alcohol acyltransferase (AAT). Research on strawberry (Fragaria x ananassa) has identified an alcohol acyltransferase (SAAT) capable of using nerolidol as a substrate to form its corresponding ester, suggesting a similar enzymatic pathway could be responsible for the synthesis of this compound in other plant species. nih.gov

Table 1: Chemical and Physical Properties of this compound

PropertyValueSource
IUPAC Name 3,7,11-trimethyldodeca-1,6,10-trien-3-yl 2-methylpropanoate nih.gov
Molecular Formula C₁₉H₃₂O₂ nih.gov
Molecular Weight 292.5 g/mol nih.gov
CAS Number 2639-68-1 nih.gov

The significance of this compound in natural product research stems from its identification in plants with documented traditional uses and observed biological activities. For instance, it is a major volatile component in the rhizomes of Stahlianthus thorelii, a plant used in traditional medicine. core.ac.uk Extracts of these rhizomes have demonstrated antioxidant and enzyme inhibitory effects. core.ac.uk Furthermore, this compound has been identified as a major compound in the smoke extract of Boswellia papyrifera, which has shown inhibitory activity against certain cancer cell lines and antibacterial properties. mdpi.com It has also been found in extracts of Koelreuteria paniculata, a plant with established biological activities. semanticscholar.org

In the context of chemical biology, which involves the use of small molecules to study and manipulate biological systems, the role of this compound is often inferred from the function of its precursor, nerolidol. (E)-Nerolidol is recognized as a volatile signal that can induce defense responses in tea plants against both insect herbivores and pathogenic fungi. researchgate.net This suggests that this compound, as a less volatile derivative, may function in a plant's constitutive or induced defense mechanisms. core.ac.uksnu.ac.kr The compound is also considered a semiochemical, a chemical substance that carries a message, potentially playing a role in interactions between organisms, such as plant-insect communication. researchgate.net However, it is important to note that most studies have investigated the biological activities of plant extracts containing this compound, and research on the specific effects of the isolated compound is limited.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

2639-68-1

Molecular Formula

C19H32O2

Molecular Weight

292.5 g/mol

IUPAC Name

[(6E)-3,7,11-trimethyldodeca-1,6,10-trien-3-yl] 2-methylpropanoate

InChI

InChI=1S/C19H32O2/c1-8-19(7,21-18(20)16(4)5)14-10-13-17(6)12-9-11-15(2)3/h8,11,13,16H,1,9-10,12,14H2,2-7H3/b17-13+

InChI Key

TXLYSYOKEBFFAC-GHRIWEEISA-N

SMILES

CC(C)C(=O)OC(C)(CCC=C(C)CCC=C(C)C)C=C

Isomeric SMILES

CC(C)C(=O)OC(C)(CC/C=C(\C)/CCC=C(C)C)C=C

Canonical SMILES

CC(C)C(=O)OC(C)(CCC=C(C)CCC=C(C)C)C=C

Other CAS No.

2639-68-1

Origin of Product

United States

Natural Occurrence and Biosynthetic Pathways of Nerolidyl Isobutyrate

Distribution in Botanical Sources and Essential Oils

Nerolidyl isobutyrate is a sesquiterpenoid ester found as a volatile organic compound in various plants. It contributes to the characteristic aroma of their essential oils. Its presence is not ubiquitous, but it has been identified in specific plant families and genera, where its concentration can vary significantly.

Identification in Specific Plant Species and Genera

This compound has been identified as a component of the essential oils of several plant species. In a study of the golden rain tree, Koelreuteria paniculata, (E)-Nerolidyl isobutyrate was detected in the ethanol (B145695) extract of the flowers at a concentration of 0.39%. nih.gov Another analysis of Valeriana fauriei, a species of valerian, identified this compound in the extracts of its leaves and stems. mdpi.com The compound is also noted for its use as a fragrance ingredient, often associated with the scent of bergamot. thegoodscentscompany.comthegoodscentscompany.com

An isomer, neryl isobutyrate, has been found in the essential oil of Carpesium divaricatum shoots, comprising approximately 3% of the oil's composition. researchgate.netnih.gov While nerol (B1678202) and nerolidol (B1678203) are isomers, the specific identification of the nerolidyl ester versus the neryl ester is significant for chemical profiling.

The following table summarizes the documented occurrence of this compound in various plant species.

Plant SpeciesFamilyPlant PartPercentage (%)Reference(s)
Koelreuteria paniculataSapindaceaeFlower0.39 nih.gov
Valeriana faurieiCaprifoliaceaeLeaf0.587 mdpi.com
Valeriana faurieiCaprifoliaceaeStem0.253 mdpi.com

Variability Across Plant Organs and Environmental Conditions

The concentration and presence of this compound can differ substantially between the various organs of the same plant. For instance, in Valeriana fauriei, this compound was quantified at 0.587% in the leaves and 0.253% in the stems, while being absent from other parts of the plant. mdpi.com Similarly, the isomer neryl isobutyrate was detected in the shoots of Carpesium divaricatum but was not a significant component of the root oil, which was dominated by other thymol (B1683141) derivatives. researchgate.netnih.gov

This variability is a common phenomenon for plant secondary metabolites. The production of essential oils and their components is influenced by a combination of genetic factors and environmental conditions. researchgate.netbiomedgrid.com Abiotic factors such as climate, soil properties, altitude, and geographical location can significantly alter the chemical profile of a plant's essential oil. researchgate.netmdpi.combiorxiv.org The physiological state of the plant and the specific developmental stage of an organ also play a crucial role in the type and quantity of volatile compounds produced. hust.edu.vnboku.ac.at Therefore, the reported concentration of this compound in a given species can vary based on where it was grown and which part was analyzed. mdpi.com

De Novo Biosynthesis and Enzymatic Precursors

The biosynthesis of this compound involves several key metabolic pathways, beginning with the synthesis of its core sesquiterpene structure and culminating in an esterification reaction.

Isoprenoid Pathway and Sesquiterpene Core Synthesis

This compound is a sesquiterpenoid, a class of terpenes built from three five-carbon isoprene (B109036) units. nih.gov The fundamental building blocks for all isoprenoids, including sesquiterpenes, are isopentenyl diphosphate (B83284) (IPP) and its isomer, dimethylallyl diphosphate (DMAPP). tandfonline.comnih.gov

Plants utilize two distinct pathways to synthesize IPP and DMAPP:

The Mevalonate (B85504) (MVA) Pathway: Occurring in the cytosol, this pathway starts with acetyl-CoA. tandfonline.compnas.org It is the primary route for the production of precursors for sesquiterpenes (C15) and triterpenes (C30). nih.gov

The Deoxyxylulose 5-Phosphate (DXP) Pathway: Located in the plastids, this pathway is responsible for synthesizing precursors for monoterpenes (C10), diterpenes (C20), and tetraterpenes (C40). nih.govpnas.org

For sesquiterpene synthesis, one molecule of DMAPP is condensed with two molecules of IPP (derived from the MVA pathway) in a head-to-tail fashion. nih.gov This reaction is catalyzed by farnesyl pyrophosphate synthase (FPPS) and results in the formation of the C15 intermediate, (E,E)-farnesyl pyrophosphate (FPP). tandfonline.comresearchgate.net FPP is the universal precursor for the vast array of sesquiterpenoid structures. uky.edu

Role of Nerolidyl Pyrophosphate as an Intermediate

FPP serves as the direct substrate for a class of enzymes called sesquiterpene synthases (STSs). researchgate.net However, to create certain sesquiterpenes, including the nerolidol skeleton, FPP must first be isomerized. The conversion of (E,E)-FPP to its isomer, nerolidyl pyrophosphate (NPP), is a critical step. researchgate.netontosight.ainih.gov

This isomerization from FPP to NPP is catalyzed by specific terpene synthases. researchgate.netacs.org The formation of NPP creates a new reactive intermediate that allows for a different set of cyclization reactions and rearrangements than are possible from FPP directly. researchgate.net The loss of the diphosphate group from NPP generates a nerolidyl cation, which can then be converted into various acyclic and cyclic sesquiterpenes. researchgate.net The alcohol, nerolidol, is formed when the cation reacts with a water molecule. researchgate.net Nerolidol is the direct alcoholic precursor required for the synthesis of this compound. chemicalbook.com

Esterification Mechanisms of the Isobutyrate Moiety

The final step in the biosynthesis of this compound is the esterification of the nerolidol alcohol with an isobutyrate group. This reaction is typically catalyzed by enzymes known as alcohol acyltransferases (AATs). nih.gov These enzymes facilitate the transfer of an acyl group from an acyl-Coenzyme A (acyl-CoA) molecule to an alcohol. nih.gov

Nerolidol + Isobutyryl-CoA → this compound + Coenzyme A

The isobutyryl-CoA precursor is derived from the metabolic pathways of branched-chain amino acids, such as valine. inchem.org While AATs are the primary enzymes responsible for this type of ester formation in plants, other enzymes like esterases or lipases can also catalyze esterification reactions under certain conditions. nih.govresearchgate.net The formation of various terpenoid esters, including citronellyl isobutyrate and prenyl isobutyrate, follows this same fundamental enzymatic mechanism of combining a terpenoid alcohol with a short-chain acyl-CoA. inchem.orgnih.govmedcraveonline.com

Synthetic Strategies and Chemical Transformations of Nerolidyl Isobutyrate

Chemical Synthesis Methodologies

Conventional chemical synthesis provides robust methods for producing nerolidyl isobutyrate, with a significant focus on controlling the stereochemistry of the final product.

The stereoselective synthesis of this compound is primarily dependent on the synthesis of its precursor, nerolidol (B1678203), which has a chiral center at the C-3 position and a double bond at the C-6 position, leading to four possible stereoisomers. nih.gov The synthesis of specific isomers is crucial as different stereoisomers can possess distinct biological activities and aromatic profiles.

A common strategy involves the synthesis of specific geometric isomers, (E)- and (Z)-nerolidol, which can then be esterified to form the corresponding this compound isomers. One route begins with the Carroll reaction, treating linalool with diketene or ethyl acetoacetate to produce a mixture of (E)- and (Z)-geranylacetone. nih.gov Subsequent addition of acetylene to these separated isomers yields (E)- and (Z)-dehydronerolidol, respectively. Selective hydrogenation using a Lindlar catalyst then produces the target trans- and cis-nerolidol. nih.gov

For enantiomerically pure products, synthetic routes often start from chiral precursors. A three-step synthesis to produce enantiomerically pure (R)- and (S)-trans-nerolidol has been described starting from commercially available E,E-farnesol. researchgate.net Once the desired nerolidol stereoisomer is obtained, it can be converted to this compound through standard esterification procedures, such as reaction with isobutyryl chloride or isobutyric anhydride in the presence of a base.

Precursor Key Transformation Product Isomer Reference
GeranylacetoneAcetylene addition, selective hydrogenation(E)- or (Z)-Nerolidol nih.gov
E,E-FarnesolMulti-step chemical conversion(R)- or (S)-trans-Nerolidol researchgate.net

The generation of this compound analogues is a strategy employed to modify its physicochemical properties, such as aroma profile, stability, or biological activity. Derivatization can be targeted at either the nerolidol backbone or the isobutyrate moiety.

Modification of the acyl group is a common approach. The isobutyrate group can be replaced by a wide range of other carboxylic acids to create a library of nerolidyl esters. This can be achieved by reacting nerolidol with different acyl chlorides or anhydrides. An innovative approach involves creating esters from amino acids. For instance, other monoterpenoids like menthol and carvacrol have been successfully esterified with neurotransmitter amino acids such as GABA and glycine. researchgate.net This strategy could be applied to nerolidol to generate novel analogues with potentially altered biological activities.

Alternatively, modifications can be made to the nerolidol skeleton prior to esterification. For example, selective hydrogenation of one or more of the double bonds would yield dihydro- or tetrahydronerolidol, which could then be esterified to produce analogues with different scent profiles and greater oxidative stability.

Modification Site Strategy Potential Analogue Purpose
Isobutyrate MoietyReplacement with different acyl groupsNerolidyl acetate, Nerolidyl propionateModify aroma, volatility
Isobutyrate MoietyEsterification with amino acidsNerolidyl glycinate, Nerolidyl GABA-esterAlter biological activity
Nerolidol BackboneSelective hydrogenationDihydrothis compoundImprove stability, modify aroma

Biocatalytic and Biotechnological Production Approaches

Biotechnological methods offer a sustainable alternative to chemical synthesis for producing terpenoids and their esters. researchgate.net These approaches leverage engineered microorganisms and isolated enzymes to create complex molecules from simple, renewable feedstocks.

Microbial cell factories, particularly the yeast Saccharomyces cerevisiae and the bacterium Escherichia coli, have been extensively engineered for the production of various terpenoids. nih.govfrontiersin.org The core strategy involves enhancing the natural metabolic pathways that produce the universal terpene precursors, isopentenyl diphosphate (B83284) (IPP) and dimethylallyl diphosphate (DMAPP). nih.gov

These precursors are generated via the mevalonate (B85504) (MVA) pathway in yeast or the 2-C-methyl-D-erythritol 4-phosphate (MEP) pathway in bacteria. nih.gov To increase the production of a target sesquiterpenoid like nerolidol, key steps involve:

Introducing a Terpene Synthase : A specific nerolidol synthase (NES) gene is introduced into the host microbe. This enzyme converts the C15 precursor, farnesyl pyrophosphate (FPP), into nerolidol. google.comacs.org

Introducing an Acyltransferase : To produce the final ester, an alcohol acyltransferase (AAT) capable of using nerolidol as a substrate and an acyl-CoA (like isobutyryl-CoA) as the acyl donor is required. This final enzymatic step catalyzes the esterification of nerolidol to this compound within the cell.

This "cell factory" approach allows for the de novo synthesis of this compound from simple carbon sources like glucose in a controlled fermentation process. acs.org

Engineering Step Enzyme/Pathway Targeted Purpose Host Organism Example
Precursor SupplyHMG-CoA reductase (MVA pathway)Increase FPP poolSaccharomyces cerevisiae oup.com
Terpenoid SynthesisNerolidol Synthase (NES)Convert FPP to NerolidolYarrowia lipolytica acs.org
Ester FormationAlcohol Acyltransferase (AAT)Convert Nerolidol to this compoundSaccharomyces cerevisiae

An alternative to whole-cell fermentation is the use of isolated enzymes as biocatalysts for specific chemical transformations. Lipases (EC 3.1.1.3) are particularly well-suited for the synthesis of esters due to their broad substrate specificity, high stability in organic solvents, and lack of need for cofactors. mdpi.com

The lipase-catalyzed synthesis of this compound can be performed via two main routes:

Direct Esterification : This involves the reaction of nerolidol with isobutyric acid. The reaction is reversible, so water must be removed from the system to drive the equilibrium towards ester formation.

Transesterification : A more efficient and generally irreversible method involves reacting nerolidol with an activated acyl donor, such as vinyl isobutyrate. mdpi.com The enol produced as a byproduct tautomerizes to a stable ketone, making the reaction thermodynamically favorable. This approach has been successfully used for the synthesis of other terpenyl esters like neryl acetate from nerol (B1678202) and vinyl acetate. scielo.br

Various lipases, such as those from Candida antarctica (often immobilized as Novozym 435), Pseudomonas fluorescens, and Mucor miehei, are commercially available and have been shown to be effective in catalyzing acylation reactions under mild conditions. mdpi.comnih.gov This enzymatic approach offers high chemo- and regioselectivity, often avoiding the need for protecting groups that are common in traditional chemical synthesis. iupac.org

Reaction Type Substrates Key Enzyme Advantages
Direct EsterificationNerolidol + Isobutyric AcidLipase (e.g., Novozym 435)Simple substrates
TransesterificationNerolidol + Vinyl IsobutyrateLipase (e.g., from Pseudomonas sp.)Irreversible, high conversion

Chemical Reactivity and Environmental Fate

The chemical reactivity of this compound is dictated by its two primary functional groups: the ester linkage and the three carbon-carbon double bonds of the nerolidol backbone.

The ester group is susceptible to hydrolysis under both acidic and basic conditions, which would cleave the molecule back into nerolidol and isobutyric acid. noaa.gov This is a key reaction in its potential environmental degradation pathway.

The alkene groups can undergo typical addition reactions. For example, they can be hydrogenated to form a saturated derivative, or they can react with oxidizing agents. The presence of these double bonds makes the compound potentially susceptible to oxidation upon exposure to air and light, which can affect its long-term stability and aroma.

Regarding its environmental fate, terpenoid esters are naturally occurring compounds found in various plants. nih.govfrontiersin.org This suggests that pathways for their biodegradation exist in the environment. The primary degradation route is likely to be microbial hydrolysis of the ester bond, followed by the degradation of the resulting nerolidol and isobutyric acid. Terpenoids themselves are generally considered to be biodegradable. researchgate.net Their storage in plants as esters within lipid droplets may serve as a defense mechanism, implying they are released and eventually degraded in the ecosystem. frontiersin.org

Oxidation Reactions (e.g., Ozonolysis at Interfaces)

The oxidation of this compound, particularly through reactions like ozonolysis, is a significant transformation due to the presence of three double bonds in its nerolidyl moiety. While direct studies on this compound are limited, extensive research on its parent alcohol, nerolidol, provides a strong model for understanding its oxidative behavior, especially at gas-liquid interfaces which are relevant in atmospheric and aerosol chemistry.

Ozone readily reacts with olefins, leading to the formation of reactive Criegee intermediates (CIs). nih.gov The subsequent reactions of these intermediates determine the final product distribution. In the case of nerolidol, and by extension this compound, there are three distinct double bonds that can react with ozone. Experimental results have shown that ozone primarily attacks the more substituted internal double bonds, specifically the (CH3)2C=CH– and –(CH3)C=CH– moieties, accounting for over 98% of the initial ozone attack. nih.govrsc.org The terminal –HC=CH2 double bond is significantly less reactive towards ozone, contributing to less than 2% of the ozonolysis pathway. nih.govrsc.org

The ozonolysis of the nerolidol structure at an air-water interface leads to the formation of α-hydroxy-hydroperoxides and functionalized carboxylates. nih.gov These products arise from the hydration and isomerization of the Criegee intermediates. nih.gov The specific products formed depend on which double bond is cleaved by ozone. The major ozonolysis products of nerolidol are summarized in the table below, which can be considered indicative of the products expected from this compound under similar conditions.

Table 1: Major Products from the Ozonolysis of Nerolidol

Reactant Double BondIntermediateMajor ProductsMinor Products
(CH3)2C=CH–C12 Criegee IntermediateC12 α-hydroxy-hydroperoxidesFunctionalized carboxylates
–(CH3)C=CH–C7 and C5 Criegee IntermediatesC7 and C5 α-hydroxy-hydroperoxidesFunctionalized carboxylates
–HC=CH2C14 Criegee IntermediateNegligible contribution to products

Stability and Degradation Pathways in Model Systems

The stability of this compound is a critical factor in its application, particularly in consumer products where a long shelf-life is desired. Like other fragrance esters, its degradation can be influenced by several factors, including pH, temperature, light, and the presence of oxidizing agents. dropofodor.com The primary degradation pathways for this compound involve hydrolysis of the ester linkage and oxidation of the unsaturated terpene backbone.

Hydrolysis: The ester bond in this compound is susceptible to hydrolysis, a reaction that breaks the ester down into its constituent alcohol (nerolidol) and carboxylic acid (isobutyric acid). This reaction can be catalyzed by both acids and bases.

Acid-Catalyzed Hydrolysis: In acidic conditions, the carbonyl oxygen of the ester is protonated, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water. This process is reversible.

Base-Catalyzed Hydrolysis (Saponification): Under basic conditions, a hydroxide ion directly attacks the carbonyl carbon. This reaction is generally irreversible because the resulting carboxylic acid is deprotonated to form a carboxylate salt, which is unreactive towards the alcohol. masterorganicchemistry.com

The rate of hydrolysis is dependent on the pH of the medium. For many fragrance esters, stability is compromised in both highly acidic and alkaline environments. cosmeticsandtoiletries.com

Oxidative Degradation: The unsaturated nature of the nerolidyl group makes it prone to oxidation, which can lead to changes in odor and color. This degradation can be initiated by exposure to air (autoxidation), light (photo-oxidation), or other oxidizing species. The double bonds can be attacked by radicals, leading to a complex mixture of smaller, more volatile compounds, as well as polymerization products. The presence of antioxidants can help to mitigate this degradation pathway.

The table below summarizes the key factors influencing the stability of fragrance esters like this compound and the corresponding degradation pathways.

Table 2: Factors Affecting the Stability of this compound

FactorDegradation PathwayPotential Outcome
pH (Acidic or Basic)HydrolysisFormation of nerolidol and isobutyric acid; change in odor profile.
Oxygen (Air)AutoxidationCleavage of double bonds, formation of various smaller oxidized compounds; off-odors.
Light (UV)Photo-oxidationInitiation of radical chain reactions, leading to oxidation and polymerization; discoloration.
HeatAccelerates all degradation pathwaysIncreased rate of hydrolysis and oxidation; reduced shelf-life.

Based on a comprehensive review of the available scientific literature, it is not possible to generate an article on the biological activities of this compound that adheres to the specific outline provided. The current body of research focuses extensively on its parent compound, nerolidol, with no specific data found for this compound concerning its antimicrobial efficacy, underlying mechanisms of action, or its antioxidant and reactive oxygen species modulation properties.

The strict requirement to focus solely on "this compound" and to populate detailed subsections with relevant research findings cannot be met due to the absence of published studies on these specific biological activities for this particular compound. Information available from chemical databases such as PubChem and ChemSpider confirms the existence and structure of this compound but does not provide the requisite biological data for the requested article.

Therefore, any attempt to create the specified article would fall outside the bounds of scientifically accurate reporting. Further research is needed to elucidate the potential biological activities of this compound.

Biological Activities and Underlying Mechanisms of Action Non Clinical Focus

Interactions with Specific Biological Targets and Pathways (In vitro/Cellular/Non-Human Models)

Research into the specific molecular interactions of nerolidol (B1678203) reveals its engagement with various biological targets and pathways, suggesting a range of potential therapeutic and ecological functions. These have been explored in various in vitro, cellular, and non-human models.

Note: The following studies were conducted on nerolidol, the parent compound of nerolidyl isobutyrate.

Studies on both rat and human liver microsomes have shown that nerolidol can inhibit the activities of several CYP450 isoenzymes, including CYP1A, CYP2B, and CYP3A. researchgate.net These enzymes are crucial for the metabolism of a wide range of xenobiotics, including therapeutic drugs. The inhibition of these enzymes by nerolidol suggests that it could potentially interfere with the metabolism of co-administered substances. mdpi.comnih.gov

Detailed in vitro and in silico studies have further explored the interaction of trans-nerolidol with CYP3A4. These investigations revealed that trans-nerolidol inhibits the 6β-hydroxylation of testosterone, a reaction mediated by CYP3A4, with a calculated inhibition constant (Ki) of 32.5 µM. The mechanism of this inhibition was identified as a mixed type. Molecular docking experiments supported these findings, indicating that trans-nerolidol binds to the active site of CYP3A4, thereby reducing the binding affinity of its substrates.

Table 1: Inhibitory Effects of Nerolidol on Cytochrome P450 Enzymes

Enzyme Family Specific Isoenzymes Affected Observed Effect Model System
Cytochrome P450 CYP1A, CYP2B, CYP3A Inhibition of metabolic activity Rat and Human Liver Microsomes

Note: The following studies were conducted on nerolidol, the parent compound of this compound.

Nerolidol has been identified as a potential anti-inflammatory modulator of human neutrophils. nih.govmdpi.com Neutrophils are a critical component of the innate immune system, and their unregulated activation can lead to tissue damage. semanticscholar.orgnih.gov

Research has demonstrated that nerolidol can inhibit the activation of human neutrophils induced by various agonists. nih.gov Specifically, it has been shown to inhibit the activation induced by N-formyl-methionyl-leucyl-phenylalanine (fMLF) and WKYMVM with IC50 values of 4.0 μM and 3.7 μM, respectively. nih.gov Furthermore, pretreatment with nerolidol was found to inhibit human neutrophil chemotaxis in response to fMLF, indicating its ability to down-regulate neutrophil responses to inflammatory chemoattractants. nih.govresearchgate.net The proposed mechanism for these effects may involve the modulation of MAPK signaling pathways, which are crucial in neutrophil signal transduction. researchgate.net

Table 2: Immunomodulatory Effects of Nerolidol on Human Neutrophils

Agonist Biological Response Inhibited IC50 Value
fMLF Neutrophil Activation 4.0 μM
WKYMVM Neutrophil Activation 3.7 μM

Note: The following studies were conducted on nerolidol, the parent compound of this compound.

Nerolidol has demonstrated notable activity against a range of protozoan parasites in in vitro and in vivo models.

Leishmanicidal Effects: Studies have shown that nerolidol is active against various Leishmania species. It has been reported to inhibit the growth of Leishmania amazonensis, L. braziliensis, and L. chagasi promastigotes.

Trypanocidal Effects: The efficacy of nerolidol against Trypanosoma species has also been investigated. While specific details on the trypanocidal mechanism of nerolidol were not extensively covered in the provided search results, the broader category of antiprotozoal activity is well-established for this compound.

Antischistosomal Effects: In vivo studies using a mouse model of schistosomiasis have demonstrated the antischistosomal activity of nerolidol. nih.gov Oral administration of a single dose of nerolidol to mice infected with adult Schistosoma mansoni resulted in a significant reduction in the total worm burden and egg production. nih.gov A dose of 400 mg/kg led to a 70.06% reduction in the total worm burden and an 84.6% reduction in immature eggs. nih.gov The mechanism of this activity appears to be linked to damage to the parasite's tegument. nih.gov

Table 3: Antiprotozoal Activity of Nerolidol

Protozoan Parasite Observed Effect Model System
Leishmania amazonensis Growth inhibition of promastigotes In vitro
Leishmania braziliensis Growth inhibition of promastigotes In vitro
Leishmania chagasi Growth inhibition of promastigotes In vitro

Note: The following studies were conducted on nerolidol, the parent compound of this compound.

The antiproliferative effects of nerolidol have been investigated in the context of cancer cell lines. One study focused on its impact on the viability of MG-63 human osteosarcoma cells. The results indicated that nerolidol could inhibit the proliferation of these cancer cells. researchgate.net The study found that a concentration of 15 μM of nerolidol was sufficient to halt the growth of 50% of the MG-63 cells. researchgate.net The mechanism behind this antiproliferative effect was linked to the induction of oxidative stress and morphological changes consistent with apoptosis, mediated through the PI3K/AKT signaling pathway. researchgate.net Furthermore, nerolidol was observed to cause cell cycle arrest in the G0/G1 phase. researchgate.net

Table 4: In Vitro Antiproliferative Activity of Nerolidol

Cell Line Cancer Type Key Findings

Ecological and Chemoecological Roles

Note: The following studies were conducted on nerolidol, the parent compound of this compound.

In the realm of chemical ecology, volatile organic compounds (VOCs) play a crucial role in mediating interactions between plants and other organisms. Nerolidol, as a volatile sesquiterpene, is involved in indirect plant defense mechanisms against herbivores. researchgate.net Plants can emit nerolidol in response to damage caused by herbivorous insects. researchgate.net These emitted volatiles can act as signals that attract natural enemies of the herbivores, such as parasitic wasps or predatory mites, which then help to reduce the herbivore pressure on the plant. This form of indirect defense is a sophisticated evolutionary adaptation that enhances the plant's fitness. researchgate.net

The production of nerolidol and other VOCs can be influenced by various factors, including the specific plant and herbivore species involved, as well as abiotic conditions. researchgate.net This signaling mechanism is a key component of the complex tritrophic interactions that shape many terrestrial ecosystems.

Role in Insect Chemical Communication (e.g., Pheromonal Aspects)

Information regarding the role of this compound in insect chemical communication, such as functioning as a pheromone, is not available in the current scientific literature.

Structure Activity Relationship Sar Studies and Analogue Exploration

Identification of Key Structural Features for Biological Activity

The isobutyrate ester group is another critical feature. The nature of the ester functional group can significantly impact the molecule's polarity, lipophilicity, and steric properties. These characteristics are crucial for its absorption, distribution, metabolism, and excretion (ADME) profile within a biological system. The size and shape of the isobutyrate moiety itself may also contribute to the specificity of its biological interactions.

General SAR principles for sesquiterpenoids suggest that the presence of oxygen-containing functional groups, such as alcohols, ketones, and esters, often enhances biological activity. The esterification of a sesquiterpene alcohol, like nerolidol (B1678203), can modulate its activity, sometimes leading to an increase in potency or a change in the spectrum of activity.

A summary of likely key structural features for the biological activity of Nerolidyl isobutyrate is presented in the table below.

Structural FeaturePotential Importance for Biological Activity
Acyclic Sesquiterpene BackboneProvides the foundational structure and influences overall shape and flexibility. The position of double bonds is critical for reactivity and interaction with targets.
Isobutyrate Ester MoietyAffects lipophilicity, steric hindrance, and potential for hydrolysis. The nature of the ester can influence the compound's pharmacokinetic properties.
StereochemistryThe specific spatial arrangement of atoms (chirality) can lead to stereoselective interactions with biological macromolecules, resulting in different activities for different isomers.

Comparative Analysis with Nerolidol and Other Sesquiterpene Esters

A comparative analysis of this compound with its parent alcohol, nerolidol, and other sesquiterpene esters can shed light on the influence of the isobutyrate group on its biological properties.

Comparison with Nerolidol:

Nerolidol itself exhibits a range of biological activities, including antimicrobial, anti-inflammatory, and antioxidant effects. mdpi.com The primary structural difference between nerolidol and this compound is the presence of the isobutyrate ester in place of the hydroxyl group. This modification is expected to alter the physicochemical properties of the molecule.

Lipophilicity: The addition of the isobutyrate group generally increases the lipophilicity of the molecule compared to the parent alcohol. This could enhance its ability to cross cell membranes, potentially leading to increased intracellular concentrations and altered biological activity.

Steric Hindrance: The bulkier isobutyrate group may introduce steric hindrance that could either enhance or diminish the binding to specific biological targets compared to the smaller hydroxyl group of nerolidol.

Metabolic Stability: The ester linkage in this compound is susceptible to hydrolysis by esterase enzymes in biological systems, which would release nerolidol and isobutyric acid. This metabolic pathway would influence the compound's duration of action and could lead to a different pharmacological profile compared to nerolidol alone.

Comparison with Other Sesquiterpene Esters:

The biological activities of sesquiterpene esters are diverse and depend on both the sesquiterpene core and the nature of the esterifying acid. For instance, some sesquiterpene esters have shown potent anti-inflammatory or cytotoxic activities. The type of ester group can fine-tune the biological activity. For example, studies on other sesquiterpenoids have shown that varying the ester side chain can significantly impact their efficacy.

The table below provides a hypothetical comparative analysis based on general chemical principles, as direct comparative studies are limited.

CompoundKey Structural DifferencePotential Impact on Bioactivity
Nerolidol Contains a hydroxyl (-OH) groupGenerally more polar; may exhibit different binding interactions due to hydrogen bonding capability.
This compound Contains an isobutyrate ester groupMore lipophilic; steric bulk may alter target binding; subject to enzymatic hydrolysis.
Other Sesquiterpene Esters Varying sesquiterpene backbones and ester groupsA wide range of activities depending on the specific combination of the sesquiterpene and the ester moiety.

Rational Design and Synthesis of this compound Analogues for Targeted Activities

Strategies for Analogue Design:

Modification of the Ester Group: One of the most straightforward approaches is to synthesize a series of Nerolidyl esters with varying acid moieties. This would allow for the exploration of how changes in the size, shape, and electronic properties of the ester group affect biological activity. For example, synthesizing analogues with smaller (e.g., acetate) or larger (e.g., valerate) ester groups, or with esters containing different functional groups (e.g., aromatic rings, heteroatoms), could lead to compounds with improved potency or selectivity.

Modification of the Sesquiterpene Backbone: Alterations to the acyclic nerolidol core could also be explored. This could involve the introduction of new functional groups, such as hydroxyl or keto groups, at various positions on the carbon chain. Cyclization of the acyclic structure to form monocyclic or bicyclic analogues is another strategy that could dramatically alter the conformation and biological activity of the resulting compounds.

Stereochemical Modifications: Nerolidol has a chiral center, and the synthesis of stereoisomers of this compound could reveal stereospecific requirements for biological activity. Separating and testing individual enantiomers or diastereomers could lead to the identification of a single isomer with superior activity and a better therapeutic index.

Synthetic Approaches:

The synthesis of this compound analogues would typically involve the esterification of nerolidol or a modified nerolidol derivative with the corresponding carboxylic acid or its activated form (e.g., acid chloride or anhydride). The synthesis of modified nerolidol backbones would require more complex multi-step synthetic routes.

The following table outlines potential research directions for the rational design of this compound analogues.

Design StrategyRationalePotential Outcome
Varying the Ester Chain LengthTo probe the size of the binding pocket and optimize lipophilicity.Identification of an optimal ester size for a specific biological target.
Introducing Functional Groups on the EsterTo introduce new binding interactions (e.g., hydrogen bonding, pi-stacking).Enhanced binding affinity and potency.
Modifying the Sesquiterpene BackboneTo alter the overall shape and conformation of the molecule.Discovery of novel activity profiles or improved selectivity.
Synthesizing StereoisomersTo investigate the importance of stereochemistry for biological activity.Identification of a more active and potentially less toxic stereoisomer.

Further research into the synthesis and biological evaluation of such analogues is necessary to fully elucidate the structure-activity relationships of this class of compounds and to unlock their therapeutic potential.

Analytical Methodologies for Characterization and Quantification

Chromatographic Separation Techniques

Chromatography is fundamental to the analysis of nerolidyl isobutyrate, enabling its separation from other structurally similar compounds that are often present in natural extracts. Gas chromatography, in particular, is well-suited for the analysis of volatile and semi-volatile compounds like sesquiterpene esters.

Gas Chromatography-Mass Spectrometry (GC-MS) stands as a primary and powerful tool for the qualitative and quantitative analysis of this compound in complex mixtures like essential oils. researchgate.netresearchgate.netmdpi.com This technique combines the high-resolution separation capability of gas chromatography with the sensitive and specific detection power of mass spectrometry.

In GC-MS analysis, the volatile components of a sample are separated as they travel through a capillary column. The separation is based on the compounds' different boiling points and affinities for the stationary phase coating the column. researchgate.net Once separated, the individual compounds, including this compound, enter the mass spectrometer. Here, they are ionized, typically by electron ionization (EI), which causes the molecules to fragment into characteristic patterns. The mass spectrometer then separates these fragments based on their mass-to-charge ratio (m/z), generating a unique mass spectrum for each compound. mdpi.com

The identification of this compound is achieved by comparing its retention time (the time it takes to pass through the GC column) and its mass spectrum with those of a known standard or with entries in spectral libraries, such as the NIST Mass Spectral Library. beilstein-journals.orgnist.gov The fragmentation pattern provides a structural fingerprint, often revealing the masses of key fragments that confirm the presence of the nerolidol (B1678203) backbone and the isobutyrate ester group. For sesquiterpenoids, GC-MS analysis allows for the determination of the chemical profile of an essential oil, identifying dozens of components in a single run. mdpi.comresearchgate.net

Table 1: Typical GC-MS Parameters for Sesquiterpenoid Analysis

Parameter Typical Setting Purpose
Column TR-5 MS (or similar non-polar) Separates compounds based on boiling point.
Column Dimensions 30 m length x 0.25 mm I.D. x 0.25 µm film thickness Standard dimensions for good resolution and capacity.
Carrier Gas Helium Inert gas to move sample through the column.
Flow Rate 1.0 mL/min Optimal flow for carrier gas efficiency.
Injection Mode Split (e.g., 1:10 ratio) Prevents column overloading with concentrated samples.
Injector Temperature 210-250 °C Ensures rapid vaporization of the sample.
Oven Program Start at 60°C, ramp at 4°C/min to 240°C Gradually increases temperature to elute compounds with different boiling points. mdpi.com
Ionization Mode Electron Ionization (EI) at 70 eV Standard energy for creating reproducible fragmentation patterns. mdpi.com
Mass Range m/z 40-450 Covers the expected mass range for this compound and its fragments. mdpi.com
Detector Quadrupole Mass Spectrometer Scans and detects the mass-to-charge ratios of the fragment ions.

Analyzing this compound within its natural source, such as an essential oil, presents a significant challenge due to the presence of a multitude of other structurally related terpenes and sesquiterpenoids. mdpi.com Achieving clear separation (resolution) of all components is critical for accurate identification and quantification. Therefore, the optimization of GC parameters is essential.

Key parameters that are adjusted include:

Column Stationary Phase: The choice of the column's inner coating is crucial. Non-polar phases (like those with 5% phenyl polysiloxane) are common for general profiling, but columns with different polarities can be used to alter selectivity and resolve co-eluting peaks.

Temperature Program: The rate at which the oven temperature increases affects separation. A slower temperature ramp can improve the resolution of closely eluting compounds, but it also increases the analysis time. gcms.cz Conversely, a faster ramp reduces analysis time at the expense of resolution. gcms.cz

Carrier Gas Flow Rate: Adjusting the linear velocity of the carrier gas (e.g., helium) can optimize efficiency. The van Deemter equation describes the relationship between linear velocity and plate height, allowing chromatographers to find the optimal flow rate for the best separation.

Column Dimensions: Using longer columns increases the number of theoretical plates, leading to better resolution, though with longer run times. gcms.cz Narrower internal diameter columns can also increase efficiency and reduce analysis time. gcms.cz

For exceptionally complex mixtures, comprehensive two-dimensional gas chromatography (GC×GC) coupled with a time-of-flight mass spectrometer (TOF-MS) can be employed. nih.gov This advanced technique provides significantly enhanced separation capacity by passing the effluent from one GC column to a second, shorter column with a different stationary phase, allowing for the resolution of compounds that would co-elute in a one-dimensional system. beilstein-journals.orgnih.gov

Spectroscopic and Spectrometric Characterization

While chromatography separates components, spectroscopy and spectrometry are used to elucidate their molecular structure and confirm their identity.

Fourier Transform Infrared (FTIR) spectroscopy is a valuable technique for identifying the functional groups present in a molecule. When a sample of this compound is exposed to infrared radiation, its chemical bonds absorb energy at specific frequencies, corresponding to their vibrational frequencies. An FTIR spectrum is a plot of this absorption versus frequency (or wavenumber).

For this compound, the FTIR spectrum would exhibit characteristic absorption bands that confirm its identity as an ester of a tertiary alcohol. Key expected peaks include:

A strong, sharp absorption band around 1735-1750 cm⁻¹ , which is characteristic of the C=O (carbonyl) stretch of the ester group.

A distinct absorption in the 1150-1250 cm⁻¹ region, corresponding to the C-O-C asymmetric stretching of the ester linkage.

Absorptions around 2850-3000 cm⁻¹ due to C-H stretching vibrations of the methyl (CH₃) and methylene (CH₂) groups in the nerolidol and isobutyrate moieties.

A weaker absorption around 1670 cm⁻¹ corresponding to the C=C stretching of the alkene groups in the nerolidol chain.

Table 2: Predicted FTIR Absorption Bands for this compound

Wavenumber (cm⁻¹) Bond Vibration Functional Group
~2960-2850 C-H stretch Alkanes (CH₃, CH₂)
~1740 C=O stretch Ester
~1670 C=C stretch Alkene
~1240 C-O stretch (asymmetric) Ester

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for the complete structural elucidation of organic molecules, providing detailed information about the carbon-hydrogen framework. nih.gov Both ¹H (proton) and ¹³C (carbon-13) NMR experiments would be essential for unequivocally confirming the structure of this compound.

¹H NMR: This spectrum provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. For this compound, one would expect to see distinct signals for the vinyl protons (C=CH₂), the internal olefinic protons (C=CH), the protons on the carbon bearing the ester oxygen, the methine proton of the isobutyrate group, and multiple signals for the various methyl groups, which would appear as singlets or doublets depending on their location.

¹³C NMR: This spectrum shows a signal for each unique carbon atom in the molecule. The chemical shift (position) of each signal indicates the type of carbon (e.g., C=O, C=C, C-O, CH₃). The ester carbonyl carbon would appear far downfield (around 177 ppm), while the olefinic carbons would be in the 110-150 ppm range, and the aliphatic carbons would be upfield.

2D NMR Techniques: To assemble the complete structure, two-dimensional NMR experiments like COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are used. These experiments reveal which protons are coupled to each other and which protons are attached to which carbons, allowing for the unambiguous assignment of all atoms in the molecule.

To study how this compound is processed in biological systems (metabolite profiling), more advanced mass spectrometry techniques are required. researchgate.net These methods offer higher sensitivity, resolution, and mass accuracy than standard GC-MS, which is crucial for identifying unknown metabolites in complex biological matrices like plasma or urine. nih.govau.dk

Liquid Chromatography-Mass Spectrometry (LC-MS): This is the dominant technique for metabolite profiling. nih.gov It separates metabolites using liquid chromatography, often with Ultra-High-Performance Liquid Chromatography (UPLC) for faster and higher-resolution separations, before MS analysis. nih.gov LC-MS is suitable for a broader range of metabolites, including more polar and less volatile compounds that are not amenable to GC-MS without derivatization. nih.gov

High-Resolution Mass Spectrometry (HRMS): Instruments like Time-of-Flight (TOF), Orbitrap, or Fourier-Transform Ion Cyclotron Resonance (FT-ICR) mass spectrometers provide very high mass accuracy (typically <5 ppm). au.dkmdpi.com This precision allows for the determination of the elemental formula of a metabolite from its exact mass, which is a critical step in its identification.

Tandem Mass Spectrometry (MS/MS): In MS/MS, a specific metabolite ion (the precursor ion) is selected, fragmented, and its fragment ions (product ions) are analyzed. frontiersin.org This process provides structural information that can be used to identify the metabolite, often by pinpointing where metabolic transformations (like hydroxylation or conjugation) have occurred on the parent molecule. Techniques like UPLC-Q-TOF-MS/MS combine the separation power of UPLC with the high-resolution and MS/MS capabilities of a Q-TOF instrument, making it a powerful tool for discovering and identifying novel metabolites. frontiersin.org

Sample Preparation and Extraction Optimization

The primary goal of sample preparation and extraction is to isolate this compound from the sample matrix, concentrate it, and remove interfering substances prior to analysis, typically by gas chromatography (GC) coupled with mass spectrometry (MS) or a flame ionization detector (FID). Given that this compound is a relatively volatile sesquiterpenoid ester, several techniques are applicable for its extraction. The optimization of extraction parameters is crucial to maximize recovery and minimize degradation of the analyte.

Commonly employed extraction methods for compounds similar in nature to this compound include solvent-based techniques and solvent-free microextraction methods.

Solvent-Based Extraction:

Traditional methods such as liquid-liquid extraction (LLE) and Soxhlet extraction are effective but can be time-consuming and require significant volumes of organic solvents. frontiersin.org Modern assisted extraction techniques like Ultrasound-Assisted Extraction (UAE) and Microwave-Assisted Extraction (MAE) offer improvements by increasing efficiency and reducing extraction time and solvent consumption. aidic.itnih.gov The choice of solvent is a critical parameter to optimize, with selection based on the polarity of the target analyte. For sesquiterpenoid esters, solvents and solvent mixtures of low to medium polarity are often employed.

Research on the extraction of terpenoids from pine, for example, indicated that a 1:1 mixture of hexane and acetone provided optimal extraction efficiency at room temperature over a one-hour period. frontiersin.orgnrel.gov The optimization process often involves systematically varying the solvent system, extraction time, and temperature to achieve the highest yield.

Table 1: Illustrative Optimization of Solvent Extraction for Terpenoids

This table is based on data for the extraction of terpenoids from pine and serves as an example of an optimization process.

Solvent System (v/v) Temperature (°C) Extraction Time (h) Relative Terpenoid Yield (%)
Hexane 22 1 75
Hexane:Diethyl Ether (1:1) 22 1 88
Hexane:Ethyl Acetate (1:1) 22 1 92
Hexane:Acetone (1:1) 22 1 100
Hexane:Acetone (1:1) 40 1 95

Solvent-Free Microextraction:

Headspace Solid-Phase Microextraction (HS-SPME) is a widely used, solvent-free technique for the analysis of volatile and semi-volatile compounds. This method involves exposing a coated fiber to the headspace above a sample, where volatile analytes partition onto the fiber. The fiber is then directly introduced into the GC injector for thermal desorption and analysis. The efficiency of HS-SPME is dependent on several factors that require careful optimization.

Key parameters for HS-SPME optimization include:

Fiber Coating: The choice of the fiber's stationary phase is crucial. For a broad range of terpenes and their derivatives, a Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) fiber is often effective due to its ability to adsorb a wide range of molecular weights and polarities. frontiersin.org

Extraction Temperature: Higher temperatures generally increase the vapor pressure of the analyte, facilitating its transfer to the headspace and subsequent adsorption onto the fiber. However, excessively high temperatures can lead to thermal degradation of the compound.

Extraction Time: The duration of the fiber's exposure to the headspace is optimized to ensure that equilibrium or near-equilibrium is reached, maximizing the amount of analyte adsorbed.

Equilibrium Time: This is the period during which the sample is heated before the fiber is exposed, allowing the volatile compounds to partition into the headspace.

A systematic study on the HS-SPME of sesquiterpenoids highlighted the importance of injection port temperature to prevent thermal rearrangement of the compounds, with a lower temperature of 160°C being optimal in some cases. dtu.dk

Table 2: Example of HS-SPME Parameter Optimization for Terpene Analysis

This table is based on data for the analysis of terpenes in hops and cannabis and illustrates the optimization of HS-SPME conditions.

Parameter Condition 1 Condition 2 (Optimized)
Fiber Coating 100 µm PDMS 100 µm PDMS
Sample Size 1.0 g 0.2 g
Equilibration Temperature Room Temperature 40°C

Comparative Analysis of Extraction Techniques:

The selection of an extraction method often involves a trade-off between efficiency, speed, cost, and environmental impact. Studies comparing different techniques for similar compounds provide valuable insights. For instance, a comparison of extraction methods for sesquiterpenoids from liverworts showed that solid-phase microextraction (SPME) was a rapid technique, while a 24-hour solid-liquid extraction (SLE) with n-hexane yielded the highest percentage of specialized metabolites. nih.gov Microwave-assisted extraction (MAE) has been shown to provide better outcomes than ultrasound-assisted extraction (UAE) for certain compounds, with maximum yields achieved at high temperatures and short extraction times. sciforum.net

Ultimately, the optimal sample preparation and extraction strategy for this compound will depend on the specific research or quality control objectives, the concentration of the analyte, and the complexity of the sample matrix. Method validation is a critical final step to ensure the accuracy, precision, and robustness of the chosen analytical procedure.

Future Research Directions and Emerging Academic Applications

Development of Advanced Biosynthetic Engineering Strategies for Sustainable Production

The sustainable production of sesquiterpenoids, including nerolidyl isobutyrate, is a significant area of research, moving away from reliance on plant extraction or chemical synthesis. nih.gov Metabolic engineering and synthetic biology offer promising avenues for high-yield, sustainable production in microbial hosts. osti.govescholarship.org

Key strategies in this field include:

Host Organism Optimization: Engineered microorganisms such as Escherichia coli and Saccharomyces cerevisiae are being developed as cellular factories for sesquiterpene production. escholarship.org Research focuses on modifying their metabolic pathways to enhance the precursor supply for nerolidol (B1678203) and other sesquiterpenes. osti.govescholarship.org

Pathway Engineering: This involves the introduction and optimization of biosynthetic genes. For instance, enhancing the mevalonate (B85504) (MVA) pathway in yeast can lead to higher accumulation of farnesyl diphosphate (B83284) (FPP), the direct precursor to nerolidol. nih.govresearchgate.net Co-expression of nerolidol synthase genes then channels this precursor towards the desired product. nih.gov

Enzyme Engineering: The efficiency of terpene synthases is often a limiting factor in microbial production. nih.gov Rational protein engineering and directed evolution are being used to improve the activity and specificity of enzymes like nerolidol synthase. nih.gov

Compartmentalization: Engineering metabolic pathways within specific cellular compartments, such as the peroxisome in Yarrowia lipolytica, can increase the local concentration of substrates and enzymes, thereby boosting production efficiency. nih.govacs.org

Recent successes in the high-yield biosynthesis of trans-nerolidol in engineered E. coli and Yarrowia lipolytica demonstrate the feasibility of these approaches, paving the way for the sustainable production of this compound and other derivatives. nih.govnih.govacs.org

Table 1: Examples of Engineered Microorganisms for Sesquiterpenoid Production

MicroorganismTarget Sesquiterpenoid(s)Key Engineering StrategiesReference
Escherichia colitrans-nerolidolOptimization of biosynthetic pathways, genome editing nih.gov
Saccharomyces cerevisiaeVarious sesquiterpenesEnhancement of the mevalonate pathway, co-expression of terpene synthases escholarship.orgnih.gov
Yarrowia lipolyticatrans-nerolidolProtein engineering of nerolidol synthase, pathway compartmentalization nih.govacs.org
Chlamydomonas reinhardtiiVarious sesquiterpenoidsPerturbation of the carotenoid pathway, knockdown of squalene (B77637) synthase kaust.edu.sa

Comprehensive Elucidation of Molecular Mechanisms of Action in Biological Systems

The biological activities of nerolidol, the parent alcohol of this compound, are multifaceted, including antimicrobial, anti-inflammatory, and insecticidal properties. nih.gov However, the precise molecular mechanisms underlying these effects, particularly for its ester derivatives, are not fully understood. Future research will likely focus on a deeper investigation of these mechanisms.

Antimicrobial and Anti-biofilm Activity: Nerolidol and its derivatives have shown activity against a range of microbes. nih.govresearchgate.net It is hypothesized that their hydrophobic nature allows them to interact with and disrupt microbial cell membranes, leading to increased permeability and cell lysis. researchgate.net Further studies are needed to identify specific molecular targets within microbial cells.

Anti-inflammatory Effects: Nerolidol has demonstrated potent anti-inflammatory effects in various models. researchgate.net Research in this area will aim to identify the specific signaling pathways and inflammatory mediators that are modulated by this compound.

Insecticidal and Pheromonal Activity: Nerolidol can act as an insect attractant, antifeedant, and has larvicidal and ovicidal properties. researchgate.net Some studies suggest that nerolidol may function as a juvenile hormone analog, disrupting insect development by interfering with hormone-related gene expression. mdpi.comresearchgate.net Elucidating the specific receptors and signaling cascades involved in these interactions is a key area for future research.

Integration into Novel Biotechnological Platforms and Processes

The unique properties of sesquiterpenoids like this compound make them attractive candidates for integration into various biotechnological platforms.

Biopesticides: Given the insecticidal properties of nerolidol, there is potential for developing this compound as a component of novel, environmentally friendly biopesticides for crop protection. researchgate.net

Pharmaceuticals and Nutraceuticals: The diverse biological activities of sesquiterpenoids, including anti-inflammatory and anticancer effects, suggest potential applications in drug development. researchgate.netmdpi.comresearchgate.net Further research into the pharmacological properties of this compound could lead to its use as a therapeutic agent or a precursor for synthesizing more complex pharmaceutical compounds.

Advanced Biofuels: While not a primary application, the hydrocarbon backbone of sesquiterpenes makes them potential precursors for the production of high-density biofuels. Metabolic engineering strategies developed for producing other sesquiterpenes could potentially be adapted for this purpose.

Flavor and Fragrance Industry: Biotechnology offers a sustainable and cost-effective alternative to traditional methods for producing fragrance compounds. mdpi.com Engineered microbes can be used to produce specific isomers of nerolidol and its esters, providing greater control over the final aroma profile. mdpi.com

Exploration of Inter-Species Chemical Ecology and Biotic Interactions

Volatile organic compounds, including sesquiterpenoids, play a crucial role in mediating interactions between organisms. wur.nl Nerolidol is known to be a key signaling molecule in plant defense. nih.govnih.gov

Plant-Insect Interactions: Plants release nerolidol in response to herbivory, which can attract predators or parasitoids of the attacking insects. nih.govnih.gov (E)-nerolidol has been identified as a volatile signal that induces defense responses in tea plants against both insect pests and pathogens. nih.gov Research into the specific role of this compound in these interactions could reveal new strategies for pest management.

Plant-Microbe Interactions: Some sesquiterpenoids have antimicrobial properties that can protect plants from pathogenic fungi and bacteria. researchgate.netnih.gov Investigating the effect of this compound on the plant microbiome could provide insights into its role in plant health.

Allelopathy: Sesquiterpenoids can influence the growth and development of neighboring plants, a phenomenon known as allelopathy. nih.gov Understanding the allelopathic potential of this compound could have applications in agriculture and weed management.

By exploring these intricate chemical conversations, researchers can gain a better understanding of ecosystem dynamics and develop novel, ecologically-sound applications for this compound.

Q & A

Q. How is Nerolidyl isobutyrate structurally characterized in essential oils?

this compound is typically identified using gas chromatography/mass spectrometry (GC/MS). Key parameters include retention time (RT: 41.30), Kovats Index (KI: 1826), and mass spectral matching with reference libraries. Structural confirmation involves analyzing fragmentation patterns, such as the molecular ion peak (m/z 292) and ester-specific fragments. Cross-referencing with CAS registry data (CAS# 74646-27-8) ensures accuracy .

Q. What analytical techniques are recommended for quantifying this compound in complex mixtures?

Use GC/MS for quantification, coupled with internal standards (e.g., deuterated analogs) to correct for matrix effects. For structural elucidation, nuclear magnetic resonance (NMR) spectroscopy can resolve stereochemistry. Validate methods using calibration curves with ≥5 concentration points, and report limits of detection (LOD) and quantification (LOQ) .

Q. What safety protocols are critical when handling this compound in laboratory settings?

Follow OSHA guidelines: use engineering controls (e.g., fume hoods), wear PPE (gloves, goggles), and ensure access to emergency showers/eye wash stations. Monitor airborne concentrations to avoid exceeding exposure limits. Decontaminate spills with inert absorbents and avoid storing near oxidizers due to flammability risks .

Advanced Research Questions

Q. How do variations in extraction methods affect the yield and purity of this compound?

Compare steam distillation vs. solvent extraction (e.g., hexane vs. supercritical CO₂). Optimize parameters like temperature and pH to minimize degradation. Purity can be assessed via HPLC-UV, with yield differences analyzed using ANOVA (p<0.05). Standardize protocols per AOAC guidelines to reduce inter-lab variability .

Q. How can researchers address discrepancies in reported bioactivity of this compound across studies?

Conduct meta-analyses to identify confounding variables (e.g., dosage, model systems). Use in vitro fecal slurry cultures to assess metabolic stability, measuring molar concentrations of metabolites (e.g., butyrate/isobutyrate) over 48-hour incubations. Apply mixed-effects models to account for donor-specific variability .

Q. What experimental designs improve reproducibility in studies involving this compound?

Adopt NIH preclinical guidelines: detail animal/cell line sources, randomization, and blinding. Include positive/negative controls (e.g., known antioxidants for oxidation studies). For in vivo work, report diet composition (e.g., silage mixtures affecting rumen isobutyrate levels) and use power analysis to determine sample sizes .

Q. How does this compound interact with rumen microbiota, and what methodological approaches are suitable?

Use anaerobic batch cultures to simulate rumen conditions. Measure volatile fatty acids (VFAs) via gas chromatography, noting significant decreases in isobutyrate (p<0.05) under specific dietary regimes. Pair with 16S rRNA sequencing to correlate microbial diversity shifts with metabolic outputs .

Q. What strategies resolve conflicting data on this compound’s volatility and stability?

Perform thermogravimetric analysis (TGA) to determine decomposition thresholds (e.g., critical temperature, tc). Compare with esters like isopropyl isobutyrate, analyzing vapor pressure and partition coefficients (logP). Use QSPR models to predict stability under varying storage conditions .

Methodological Guidance

Q. How to synthesize this compound derivatives for structure-activity relationship (SAR) studies?

Employ esterification reactions between nerolidol and isobutyryl chloride, catalyzed by DMAP. Purify via flash chromatography (hexane:ethyl acetate gradient) and confirm purity by TLC (>95%). For enzymatic synthesis, use lipases (e.g., Candida antarctica) in solvent-free systems to enhance enantioselectivity .

Q. What statistical approaches are optimal for analyzing dose-response data in this compound toxicity assays?

Use nonlinear regression (e.g., four-parameter logistic model) to calculate EC₅₀ values. Apply Benjamini-Hochberg correction for multiple comparisons in omics datasets. Report 95% confidence intervals and use Kaplan-Meier survival curves for longitudinal studies .

Q. Notes

  • Avoid non-academic sources (e.g., commercial databases like Cheméo) and prioritize peer-reviewed methodologies.
  • For synthesis and characterization, cross-validate results with spectral databases (NIST, Wiley) and report CAS numbers to prevent misidentification .
  • Adhere to journal-specific formatting (e.g., Beilstein Journal of Organic Chemistry) for experimental details and supporting information .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.